molecular formula C18H19N3O5S B1233909 7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No. B1233909
M. Wt: 389.4 g/mol
InChI Key: WDLWHQDACQUCJR-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin.

Scientific Research Applications

Synthesis and Structural Analysis

  • Deng Fu-li (2007) detailed the synthesis of a related compound, highlighting its potential in creating new derivatives for further applications (Deng Fu-li, 2007).
  • The synthesis and NMR characterization of a cephalosporin derivative, which can be used as a carrier for drugs containing an amino group, was reported by Blau et al. (2008) (Blau et al., 2008).
  • A study by Seetharaman et al. (1993) on the crystal structure of cefadroxil, a close relative of the compound, provides insights into its molecular arrangement (Seetharaman et al., 1993).

Analytical and Spectroscopic Studies

  • Naveed et al. (2014) developed a spectrophotometric method to assay cefadroxil, demonstrating the importance of analytical techniques in quality control (Naveed et al., 2014).
  • Ramalingam et al. (2011) conducted a study on the vibrational spectroscopy of a related compound, providing valuable information for molecular characterization (Ramalingam et al., 2011).

Chemical Reactivity and Stability

  • The kinetics and stability of similar cephalosporin derivatives were explored by Arín et al. (1988), offering insights into the chemical behavior of these compounds (Arín et al., 1988).
  • Eddy et al. (2007) investigated the inhibition of corrosion of mild steel by a related compound, indicating its potential in material science applications (Eddy et al., 2007).

Pharmacological and Antibacterial Properties

  • Al-Masoudi et al. (2015) synthesized a Schiff base derivative of amoxicillin, showing the potential of this class of compounds in developing new antibacterial agents (Al-Masoudi et al., 2015).
  • A study by Neu et al. (1979) compared the in vitro activity of a similar compound with other beta-lactam antibiotics, underscoring its effectiveness against various bacteria (Neu et al., 1979).

Industrial Applications

  • Sun Na-na (2010) used HPLC for the control analysis in the production of cephalosporin drugs, demonstrating the importance of this compound in pharmaceutical manufacturing (Sun Na-na, 2010).

properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+

InChI Key

WDLWHQDACQUCJR-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 4
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 5
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

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